molecular formula C5H2BrCl2NO2S B2475902 4-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1805185-69-6

4-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No.: B2475902
CAS No.: 1805185-69-6
M. Wt: 290.94
InChI Key: ZYABAPSRMBMLGR-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloropyridine. This reaction is carried out using chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to achieve the desired product purity.

Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloropyridine-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by palladium or other transition metals, which facilitate the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

4-Bromo-2-chloropyridine-3-sulfonyl chloride can be compared to other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYABAPSRMBMLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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